molecular formula C14H19NO2S B6896293 2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline

2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B6896293
M. Wt: 265.37 g/mol
InChI Key: VRZPULRORCOXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to form isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance efficiency and yield. For example, Ir(III) catalysis has been used for the C-H/N-O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Another nitrogen-containing heterocycle with similar biological activities.

    2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Known for its analgesic properties.

Uniqueness

2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline is unique due to its specific sulfonyl and enyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-but-3-enylsulfonyl-3-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-3-4-9-18(16,17)15-11-14-8-6-5-7-13(14)10-12(15)2/h3,5-8,12H,1,4,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZPULRORCOXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1S(=O)(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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